β-Adrenoceptor Affinity: A 100-Fold Increase in Potency Over the R-Enantiomer
(S)-(-)-Propranolol hydrochloride demonstrates profoundly greater affinity for β-adrenergic receptors compared to its optical antipode, (R)-(+)-propranolol. The (S)-enantiomer is approximately 100 times more potent in blocking beta adrenergic receptors [1]. This is consistent with functional data showing the S(-) enantiomer's beta-blocking activity is at least two orders of magnitude greater than the R(+) enantiomer [2].
| Evidence Dimension | β-Adrenoceptor Antagonism Potency |
|---|---|
| Target Compound Data | Approximately 100x potency relative to R-enantiomer [1]; Log Kd values of -8.16 (β1), -9.08 (β2), -6.93 (β3) |
| Comparator Or Baseline | (R)-(+)-propranolol (practically devoid of β-blocking activity at therapeutic doses) |
| Quantified Difference | ~100-fold higher affinity/potency |
| Conditions | Human β1-, β2-, and β3-adrenoceptors stably expressed in Chinese hamster ovary cells |
Why This Matters
This extreme difference in potency means the use of optically pure (S)-(-)-propranolol is essential for experiments requiring selective β-blockade, avoiding the confounding presence of the inactive (R)-enantiomer which contributes to off-target effects.
- [1] FDA Package Insert. Propranolol Hydrochloride. Physicians Total Care, Inc. View Source
- [2] Enantiomers: Implications and Complications in Developmental Pharmacology. (1992). Developmental Pharmacology and Therapeutics, 18(3-4), 161–166. View Source
